2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an allylthio group, an amino group, a benzyloxyphenyl group, and two cyano groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of aldehyde derivatives, malononitrile, and thiophenol under solvent-free conditions using a magnetically recoverable catalyst . This method is advantageous due to its simplicity and the ease of catalyst recovery.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent thermally activated delayed fluorescence properties.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active site residues, while the benzyloxy group can participate in hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-DMAC)
- 4-(4-(10H-phenoxazin-10-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-PXZ)
Uniqueness
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity compared to other pyridine-3,5-dicarbonitrile derivatives. This uniqueness makes it valuable for specific applications where such reactivity is desired.
Properties
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h2-11H,1,12,15H2,(H2,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSZDFCQKNZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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